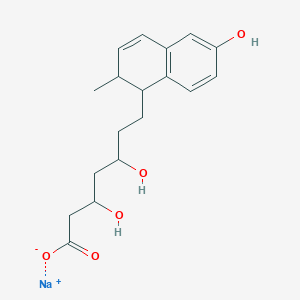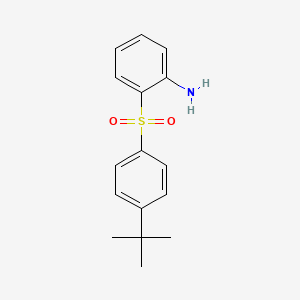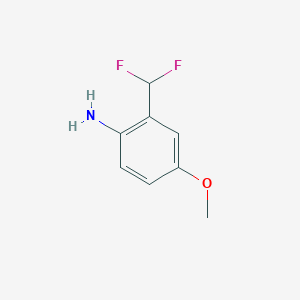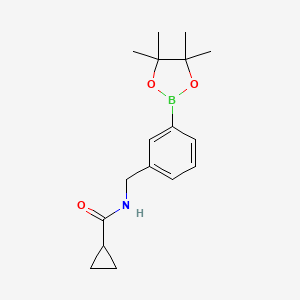
1-(2-Cyclopropyl-acetyl)-piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-acetyl)-piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a cyclopropyl-acetyl group at the nitrogen atom and a ketone group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one typically involves the acylation of piperidin-4-one with 2-cyclopropyl-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidin-4-one+2-Cyclopropyl-acetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 1-(2-Cyclopropyl-acetyl)-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclopropyl-acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidinones.
科学的研究の応用
1-(2-Cyclopropyl-acetyl)-piperidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidinone derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-acetyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Cyclopropyl-acetyl)-piperidin-4-one can be compared with other piperidinone derivatives, such as:
- 1-(2-Methyl-acetyl)-piperidin-4-one
- 1-(2-Phenyl-acetyl)-piperidin-4-one
- 1-(2-Ethyl-acetyl)-piperidin-4-one
Uniqueness: The presence of the cyclopropyl-acetyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other piperidinone derivatives with different acyl groups.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(2-cyclopropylacetyl)piperidin-4-one |
InChI |
InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2 |
InChIキー |
WGTMFZOAFDKHRS-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC(=O)N2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)



![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)






